molecular formula C13H16FNO2S B299239 N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide

N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide

Cat. No. B299239
M. Wt: 269.34 g/mol
InChI Key: NQEORJVUEWDOPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide, also known as BAY 41-2272, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sGC (soluble guanylate cyclase) stimulators and has shown promising results in the treatment of various diseases.

Mechanism of Action

N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide 41-2272 works by binding to the heme group of sGC, leading to a conformational change that activates the enzyme. This activation results in the conversion of guanosine triphosphate (GTP) to cGMP, which leads to vasodilation and relaxation of smooth muscle cells.
Biochemical and Physiological Effects
N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide 41-2272 has been shown to have various biochemical and physiological effects. It has been found to increase cGMP levels, which leads to vasodilation and relaxation of smooth muscle cells. This effect has been observed in various tissues, including the lungs, heart, and penis. N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide 41-2272 has also been found to inhibit platelet aggregation and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide 41-2272 in lab experiments is its specificity for sGC. This allows researchers to study the effects of sGC activation without interfering with other signaling pathways. However, one limitation of using N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide 41-2272 is its solubility in water. This can make it difficult to administer in certain experimental conditions.

Future Directions

There are several future directions for the research and development of N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide 41-2272. One potential area of study is its use in the treatment of pulmonary arterial hypertension (PAH). N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide 41-2272 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of PAH. Another potential area of study is its use in the treatment of heart failure. N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide 41-2272 has been shown to improve cardiac function in animal models of heart failure and may have potential as a therapeutic agent in humans. Additionally, N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide 41-2272 may have applications in the treatment of various other diseases, such as sickle cell disease and cancer. Further research is needed to fully understand the potential therapeutic applications of N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide 41-2272.

Synthesis Methods

The synthesis of N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide 41-2272 involves the reaction of 4-fluoronitrobenzene with bicyclo[2.2.1]hept-2-ene-7-methanol in the presence of a base. The resulting intermediate is then treated with sulfamic acid to obtain the final product.

Scientific Research Applications

N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide 41-2272 has been extensively studied for its therapeutic potential in various diseases such as pulmonary hypertension, heart failure, and erectile dysfunction. It has been found to stimulate sGC, leading to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn causes vasodilation and relaxation of smooth muscle cells.

properties

Product Name

N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide

Molecular Formula

C13H16FNO2S

Molecular Weight

269.34 g/mol

IUPAC Name

N-(3-bicyclo[2.2.1]heptanyl)-4-fluorobenzenesulfonamide

InChI

InChI=1S/C13H16FNO2S/c14-11-3-5-12(6-4-11)18(16,17)15-13-8-9-1-2-10(13)7-9/h3-6,9-10,13,15H,1-2,7-8H2

InChI Key

NQEORJVUEWDOPR-UHFFFAOYSA-N

SMILES

C1CC2CC1CC2NS(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1CC2CC1CC2NS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.